5-Methyl-1-heptanol
Overview
Description
5-Methyl-1-heptanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol, specifically a primary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a methyl group and a heptane chain. This compound is known for its use in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-1-heptanol can be synthesized through several methods. One common synthetic route involves the reduction of 5-methylheptanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound can be produced through the hydrogenation of 5-methylheptanal over a suitable catalyst such as palladium on carbon (Pd/C) or nickel. This process is conducted under high pressure and temperature to ensure efficient conversion and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-heptanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 5-methylheptanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 5-methylheptane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 5-methyl-1-heptyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 5-Methylheptanoic acid.
Reduction: 5-Methylheptane.
Substitution: 5-Methyl-1-heptyl chloride.
Scientific Research Applications
5-Methyl-1-heptanol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reference compound in studies involving alcohol metabolism and enzymatic activity.
Medicine: It is investigated for its potential use in drug formulation and delivery systems.
Industry: It is utilized in the manufacture of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of 5-Methyl-1-heptanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of biological membranes and proteins. Its effects are mediated through its ability to modulate enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1-hexanol: Similar structure but with a shorter carbon chain.
1-Heptanol: Lacks the methyl group at the fifth carbon.
2-Methyl-1-heptanol: Methyl group is attached to the second carbon instead of the fifth.
Uniqueness
5-Methyl-1-heptanol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its branched structure influences its boiling point, solubility, and reactivity compared to its linear and differently branched counterparts.
Properties
IUPAC Name |
5-methylheptan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-8(2)6-4-5-7-9/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFARNLMRENFOHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880742 | |
Record name | 5-Methyl-1-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7212-53-5 | |
Record name | 5-Methyl-1-heptanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007212535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-1-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-1-HEPTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W04S9OCX86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sources of 5-Methyl-1-heptanol and what are its potential applications?
A1: this compound has been identified as a constituent of various natural sources, including the volatile oil of the medicinal plant Rhodiola dumulosa []. Additionally, some microorganisms, such as Streptomyces rubralavendulae strain SU1, have shown the ability to produce this compound []. While research is still in early stages, this compound has demonstrated antifungal activity against Candida albicans in laboratory settings, suggesting potential applications in the development of novel antifungal agents []. Further research is needed to explore its efficacy and safety profile for potential therapeutic use.
Q2: Can this compound be used as a biocontrol agent against fungal contamination in stored grains?
A2: Research suggests that this compound, specifically when produced as a volatile compound by Bacillus megaterium KU143, exhibits antifungal activity against various Aspergillus and Penicillium species commonly found in stored rice grains []. This activity includes inhibiting mycelial growth, sporulation, and conidial germination, as well as reducing fungal populations on the grains themselves []. These findings indicate its potential as a biocontrol agent for preventing fungal contamination and subsequent spoilage in stored grains.
Q3: Has the presence of this compound been reported in any edible sources?
A3: Yes, this compound has been identified in the ethanol extract of the edible mushroom Agrocybe aegerita []. This extract, rich in phenolic compounds, exhibited promising antioxidant, antimicrobial, and anti-quorum sensing activities []. While further research is needed to fully elucidate the role and potential benefits of this compound in this context, its presence in an edible source suggests potential dietary relevance.
Q4: Are there any known structural analogs of this compound that exhibit similar biological activities?
A4: While specific structure-activity relationship (SAR) studies focused solely on this compound are limited, it is structurally related to other alcohols and terpenes that have demonstrated biological activities. For instance, geraniol tetrahydride (3,7-dimethyl-1-octanol) was identified alongside this compound in Eugenia flocossa leaf extract []. Investigating the SAR of this compound in comparison to similar compounds could provide valuable insights into its mechanism of action and potential for optimization as a lead compound for drug discovery.
Q5: What analytical techniques have been used to identify and quantify this compound in various samples?
A5: Gas chromatography-mass spectrometry (GC-MS) has been the primary analytical technique employed to identify and quantify this compound in various samples [, , , , , , , , ]. This method allows for the separation and identification of individual volatile compounds within complex mixtures, like plant extracts or microbial cultures, based on their mass-to-charge ratios. Further research exploring alternative analytical methods for detecting and quantifying this compound, such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy, could provide complementary information about its properties and distribution.
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